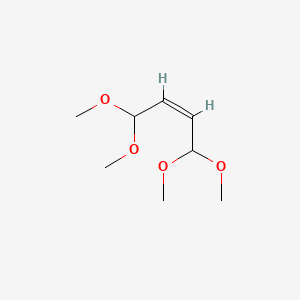

1,1,4,4-Tetramethoxy-2-butene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6922-38-9 |

|---|---|

Molecular Formula |

C8H16O4 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(Z)-1,1,4,4-tetramethoxybut-2-ene |

InChI |

InChI=1S/C8H16O4/c1-9-7(10-2)5-6-8(11-3)12-4/h5-8H,1-4H3/b6-5- |

InChI Key |

ZFGVCDSFRAMNMT-WAYWQWQTSA-N |

Isomeric SMILES |

COC(/C=C\C(OC)OC)OC |

Canonical SMILES |

COC(C=CC(OC)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Considerations for 1,1,4,4 Tetramethoxy 2 Butene

De Novo Synthetic Approaches to 1,1,4,4-Tetramethoxy-2-butene

De novo synthesis of this compound can be achieved through both multi-step and one-pot procedures, each with distinct advantages and challenges.

Multi-Step Convergent and Linear Syntheses of this compound

Traditional multi-step syntheses often commence with furan (B31954). One established method involves the 1,4-addition of bromine to furan in a methanol (B129727) solvent. This is followed by a nucleophilic substitution of the bromine atoms by methanol, which forms 2,5-dimethoxy-2,5-dihydrofuran (B146672) as an intermediate. This intermediate then undergoes further reaction to yield the final product, this compound. google.com A significant drawback of this linear approach is the requirement for very low reaction temperatures, typically between -30 to -50°C, and the use of corrosive and expensive bromine. google.com The in-situ formation of hydrogen bromide also necessitates a neutralization step, which generates substantial salt waste. google.com

Alternative linear syntheses may involve different starting materials and reaction pathways. For example, some approaches might begin with 1,4-dihalogenated butenes, which then undergo substitution reactions. The choice of a linear versus a convergent strategy often depends on the availability of starting materials, desired purity, and scalability of the process.

One-Pot Reaction Sequences for the Preparation of this compound

To address the inefficiencies of some multi-step syntheses, one-pot procedures have been developed. An electrochemical approach provides a more streamlined and environmentally benign route. patsnap.com In this method, furan is directly converted to this compound in a single step. This is achieved by electrolyzing a mixture of furan, methanol, and a bromine salt in a diaphragm-free electrolytic cell. patsnap.com This process simplifies the reaction setup, improves atom economy, and reduces waste generation as the halogen can be recycled. patsnap.com

Precursor Compounds and Starting Materials in the Synthesis of this compound

The synthesis of this compound relies on several key precursors and starting materials.

| Precursor/Starting Material | Role in Synthesis | Reference |

| Furan | The foundational starting material in many syntheses, providing the four-carbon backbone. | google.compatsnap.com |

| 2,5-Dimethoxy-2,5-dihydrofuran | A crucial intermediate formed from furan, which is then converted to the final product. | google.com |

| Methanol | Acts as both a reactant, providing the methoxy (B1213986) groups, and as a solvent in many reaction schemes. | google.compatsnap.com |

| Bromine/Chlorine | Used in traditional methods to activate the furan ring for subsequent methoxylation. | google.com |

| 1,4-Dichlorobutane | An alternative starting material for some synthetic routes. | ontosight.aigoogle.com |

Catalytic Methodologies Employed in the Synthesis of this compound

Catalysis plays a pivotal role in modern synthetic routes to this compound, offering improved selectivity and milder reaction conditions.

Solid acid catalysts are particularly effective for the conversion of 2,5-dimethoxydihydrofuran to the target molecule. These catalysts possess acidic centers that facilitate the reaction with methanol. google.com Examples of such catalysts include:

Acidic organic ion exchangers: These resins, often containing sulfonic acid groups, provide a solid support for the acidic sites, simplifying catalyst separation. google.comwipo.int

Zeolites in the H form: These microporous aluminosilicates offer shape selectivity and strong acidic sites. google.com

Acidic mixed oxides: Materials like sulfated zirconia (SO₄/ZrO₂) and titania (SO₄/TiO₂) exhibit superacidic properties and are active catalysts. google.com

Sheet silicates with acidic centers: Certain clays (B1170129) can also be utilized as acidic catalysts. google.com

In electrochemical syntheses, specialized catalytic electrodes are employed. For instance, an isostatic graphite (B72142) electrode modified with materials like tin nitrate, zirconium nitrate, sodium citrate, and sodium hydrogenphosphite (B1198204) can serve as a catalytic anode. patsnap.com This electrode facilitates the oxidative conversion of furan in the presence of methanol. patsnap.com

Optimization of Reaction Conditions and Yield Enhancement Strategies for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the molar ratio of reactants.

For electrochemical methods, optimization involves the composition of the electrolyte and the operating parameters of the electrolytic cell. A typical electrolyte might consist of methanol, furan, and a bromine salt like tetramethyl sodium bromide. patsnap.com The reaction is carried out under a constant voltage, for example, 3V, for a specific duration. patsnap.com The choice of electrode materials and their preparation are also critical for catalytic activity and stability. patsnap.com

| Parameter | Optimized Range/Condition | Impact on Synthesis | Reference |

| Temperature | -10 to 100°C (catalytic); -50 to -30°C (traditional) | Affects reaction rate and selectivity. Lower temperatures are needed for traditional halogen-based methods. | google.com |

| Reactant Molar Ratio | 2 to 40-fold excess of methanol to 2,5-dimethoxydihydrofuran | Drives the equilibrium towards the product side. | google.com |

| Catalyst | Acidic ion exchangers, zeolites, modified graphite electrodes | Improves reaction rate and selectivity, allows for milder conditions. | google.compatsnap.com |

| Water Removal | Continuous removal during reaction | Shifts the reaction equilibrium to favor product formation. | google.com |

| Reaction Time | 10 to 60 minutes (continuous flow) | Affects conversion and throughput. | google.com |

Mechanistic Postulations and Kinetic Studies for the Formation of this compound

The formation of this compound from 2,5-dimethoxy-2,5-dihydrofuran is essentially a transacetalization reaction. google.com The proposed mechanism involves the protonation of an oxygen atom in the dihydrofuran ring by an acid catalyst. This is followed by the elimination of a methanol molecule to form a resonance-stabilized oxocarbenium ion intermediate. A molecule of methanol from the solvent then attacks this electrophilic intermediate. A subsequent proton transfer and repetition of this sequence at the other acetal (B89532) group leads to the formation of the open-chain this compound and the release of a molecule of water.

In the traditional synthesis starting from furan and bromine, the mechanism begins with the 1,4-addition of bromine across the furan ring. google.com This is followed by nucleophilic attack by methanol, displacing the bromide ions. The hydrogen bromide formed in this process can then catalyze the subsequent conversion to the final product. google.com

For the electrochemical synthesis, the mechanism likely involves the anodic oxidation of a bromide salt to generate a bromine radical. beilstein-journals.org This radical then reacts with furan, initiating a cascade of reactions with methanol to form the desired product in a manner analogous to the chemical method, but with in-situ electrochemical regeneration of the halogen mediator.

Kinetic studies would be essential to further elucidate these mechanisms and to precisely optimize reaction conditions. Such studies would involve monitoring the concentration of reactants, intermediates, and products over time under various conditions to determine rate laws and activation energies.

Reactivity Profiles and Chemical Transformations of 1,1,4,4 Tetramethoxy 2 Butene

Electrophilic Additions to the Olefinic Moiety of 1,1,4,4-Tetramethoxy-2-butene

The electron-rich double bond in this compound is susceptible to attack by electrophiles. This reactivity is characteristic of alkenes and leads to the formation of saturated derivatives through the breaking of the pi (π) bond and the formation of two new sigma (σ) bonds.

Halogenation involves the addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond. In a typical reaction, the alkene acts as a nucleophile, attacking the halogen molecule to form a cyclic halonium ion intermediate. This intermediate is then attacked by the resulting halide ion in an anti-addition, leading to a vicinal dihalide. masterorganicchemistry.com For the symmetrical this compound, bromination yields 2,3-dibromo-1,1,4,4-tetramethoxybutane. This specific dihalogenated product serves as a key intermediate in the synthesis of other compounds, such as 1,1,4,4-tetramethoxy-2-butyne. orgsyn.orgorgsyn.orgresearchgate.net

Hydrohalogenation is the addition of hydrogen halides (e.g., HBr, HCl) to the alkene. This reaction proceeds via protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide anion. masterorganicchemistry.com Given the symmetrical nature of this compound, the initial protonation can occur at either carbon of the double bond, leading to a single carbocation intermediate and subsequently a single haloalkane product.

Table 1: Representative Halogenation and Hydrohalogenation Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Br₂ | 2,3-Dibromo-1,1,4,4-tetramethoxybutane | Halogenation |

| This compound | HBr | 2-Bromo-1,1,4,4-tetramethoxybutane | Hydrohalogenation |

Hydrofunctionalization reactions introduce a hydrogen atom and a functional group across the double bond. A common example is acid-catalyzed hydration, where water adds to the alkene to form an alcohol. For this compound, this would be expected to yield 1,1,4,4-tetramethoxybutan-2-ol.

Oxidative additions involve the formation of new carbon-oxygen bonds at the double bond, typically resulting in epoxides or diols. Epoxidation, often carried out with a peroxy acid like m-CPBA, would convert the double bond into an epoxide ring, yielding 2,3-epoxy-1,1,4,4-tetramethoxybutane. Dihydroxylation, using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), would produce the corresponding diol, 1,1,4,4-tetramethoxybutane-2,3-diol. While these are standard reactions for alkenes, specific documented examples for this compound are less common in the literature.

Nucleophilic Reactivity and Substitution Reactions Involving this compound Derivatives

While this compound itself is not typically a substrate for nucleophilic attack, its halogenated derivatives are highly useful precursors for substitution and elimination reactions. wikipedia.org The bromine atoms in 2,3-dibromo-1,1,4,4-tetramethoxybutane, for example, are good leaving groups.

A significant transformation of this dibromide is dehydrohalogenation. weebly.com Treatment with a strong base, such as potassium hydroxide (B78521) (KOH), induces an elimination reaction to form a carbon-carbon triple bond, yielding 1,1,4,4-tetramethoxy-2-butyne. orgsyn.orgresearchgate.net This reaction is a critical step in the synthesis of acetylene (B1199291) dicarboxaldehyde acetals. orgsyn.org

Furthermore, halogenated butene derivatives can undergo nucleophilic substitution (SN2) reactions. For instance, analogous compounds like 1,4-dihalo-2-butenes react with nucleophiles such as dimethylamine (B145610) to yield N,N,N',N'-tetramethyl-2-butene-1,4-diamine. This suggests that the halogenated derivatives of this compound could similarly react with a variety of nucleophiles to introduce diverse functional groups.

Table 2: Representative Reactions of this compound Derivatives

| Substrate | Reagent(s) | Product | Reaction Type |

| 2,3-Dibromo-1,1,4,4-tetramethoxybutane | Potassium Hydroxide (KOH), TMEEA, THF | 1,1,4,4-Tetramethoxy-2-butyne | Dehydrohalogenation (Elimination) |

| 1,4-Dichloro-2-butene (analogue) | Dimethylamine | N,N,N',N'-Tetramethyl-2-butene-1,4-diamine | Nucleophilic Substitution |

Cycloaddition Reactions with this compound as a Dienophile or Diene Equivalent

Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds in a single, concerted step. The double bond of this compound allows it to participate as a 2π-electron component in these transformations.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (the 4π component) and a dienophile (the 2π component) to form a six-membered ring. wikipedia.orgpressbooks.pub In this context, this compound acts as the dienophile. The rate of Diels-Alder reactions is often enhanced when the dienophile has electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.com However, the electron-rich nature of the double bond in this compound, due to the presence of the methoxy (B1213986) groups, allows it to react effectively with electron-poor dienes. A general example would be its reaction with a diene like 1,3-butadiene (B125203) to produce a substituted cyclohexene (B86901) derivative.

The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile (an alkene or alkyne) to generate a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org As a dipolarophile, this compound can react with various 1,3-dipoles. Common 1,3-dipoles include azides, nitrile oxides, and thiocarbonyl ylides. youtube.comclockss.org For example, the reaction with an organic azide (B81097) would lead to the formation of a triazoline ring, while reaction with a nitrile oxide would yield an isoxazoline. These reactions provide a direct route to complex five-membered heterocycles. wikipedia.org

Rearrangement Reactions and Pericyclic Processes Involving this compound

The structural framework of this compound, which contains an allylic ether system within its acetal (B89532) groups, makes it a potential substrate for pericyclic reactions, particularly -sigmatropic rearrangements. wikipedia.org These reactions involve a concerted, intramolecular reorganization of electrons through a cyclic transition state, leading to a constitutional isomer of the starting material. youtube.com

The most relevant of these for this compound is the Claisen rearrangement. wikipedia.org The classic Claisen rearrangement involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.org While this compound is an allylic dialkyl acetal, it can be a precursor to the requisite allyl vinyl ether intermediate under thermal or acidic conditions. The reaction proceeds through a highly ordered, chair-like six-membered transition state, which often results in a high degree of stereochemical control. organic-chemistry.orgpitt.edu

The general mechanism, as it would apply to an intermediate derived from this compound, is as follows:

Formation of the Allyl Vinyl Ether: Under thermal or Lewis acid-catalyzed conditions, one of the acetals can eliminate a molecule of methanol (B129727) to form a reactive vinyl ether intermediate.

-Sigmatropic Shift: This intermediate immediately undergoes the -sigmatropic rearrangement. The sigma bond between the first carbon of the "allyl" group and the ether oxygen is broken, while a new carbon-carbon sigma bond is formed between the third carbon of the allyl group and the second carbon of the "vinyl" group.

Product Formation: The rearrangement results in the formation of a γ,δ-unsaturated carbonyl compound, or in this case, a protected version thereof.

Variants of the Claisen rearrangement, such as the Johnson-Claisen and Eschenmoser-Claisen, utilize different starting materials like allylic alcohols with orthoesters or amide acetals, respectively, to generate the key rearranging intermediate in situ. wikipedia.orgtcichemicals.comjk-sci.com These variants have broadened the scope of the rearrangement, often allowing for milder reaction conditions. For instance, Lewis acids are known to catalyze Claisen rearrangements, sometimes proceeding at room temperature. nih.gov Although specific studies detailing the Claisen rearrangement of this compound itself are not prevalent in the literature, its structural motifs are analogous to substrates used in well-established cascade reactions that incorporate this type of transformation. pitt.edu

Transformations of the Acetal Functionality in this compound

The two dimethyl acetal groups are the primary sites of reactivity in this compound. These functionalities are essentially protected forms of aldehydes and are susceptible to cleavage and modification, most commonly under acidic conditions. Their transformation is fundamental to the use of this compound as a four-carbon building block in multi-step syntheses.

The most fundamental transformation of this compound, also known as fumaraldehyde (B1234199) bis(dimethyl acetal), is its acid-catalyzed hydrolysis to regenerate the parent dicarbonyl compound, fumaraldehyde. sigmaaldrich.comsigmaaldrich.com This deprotection is a critical step in synthetic pathways where the acetal serves to mask the reactive aldehyde groups.

The reaction is reversible and proceeds through a stepwise mechanism, typically initiated by a Brønsted or Lewis acid. organic-chemistry.orglibretexts.orgdalalinstitute.com The generally accepted mechanism for the hydrolysis of one acetal group is as follows: chemguide.co.ukyoutube.com

Protonation: An acid catalyst, such as a hydronium ion (H₃O⁺), protonates one of the methoxy oxygen atoms, converting the methoxy group into a good leaving group (methanol). libretexts.org

Formation of an Oxocarbenium Ion: The protonated acetal eliminates a molecule of methanol, forming a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the hydrolysis.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Formation of a Hemiacetal: This attack forms a protonated hemiacetal intermediate.

Deprotonation: A water molecule removes a proton from the newly added hydroxyl group, regenerating the acid catalyst and forming a hemiacetal.

Repeat for Aldehyde Formation: The process repeats with the second methoxy group on the same carbon. The hemiacetal is protonated, eliminates a second molecule of methanol, is attacked by water, and is deprotonated to yield the final aldehyde functionality.

The complete hydrolysis of both acetal groups on the molecule follows the same pathway, ultimately yielding fumaraldehyde and four equivalents of methanol. It is possible to achieve partial hydrolysis to yield 4,4-dimethoxy-2-butenal (B1337766) by carefully controlling the reaction conditions. Solid acid catalysts are particularly effective for this transformation, offering advantages in terms of reusability and simplified product purification.

Table 1: Conditions for Acid-Catalyzed Hydrolysis of this compound

| Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference(s) |

| Amberlyst® 15 | Aqueous Methanol | 60–80 | Fumaraldehyde, 4,4-Dimethoxy-2-butenal | 75–85 | |

| Formic Acid | Dichloromethane/Water | 0 | 4,4-Dimethoxy-2-butynal (from alkyne precursor) | N/A | orgsyn.org |

| Dilute H₂SO₄ or HCl | Water | Reflux | Fumaraldehyde | Equilibrium | chemguide.co.uk |

This table summarizes representative conditions for the hydrolysis of this compound and related acetals. Yields and products can vary based on the specific substrate and reaction parameters.

Transacetalization is a reaction in which an existing acetal is converted into a different acetal by reaction with an alcohol, or into other functional groups through reaction with different nucleophiles. This process is also typically acid-catalyzed. organic-chemistry.org

The synthesis of this compound from 2,5-dimethoxydihydrofuran is itself an example of an acid-catalyzed transacetalization. google.com In this process, the cyclic acetal (2,5-dimethoxydihydrofuran) is opened by reaction with methanol in the presence of an acid catalyst to form the acyclic bis-acetal, this compound. google.com The use of solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst) or zeolites can achieve high selectivity and yield in this transformation. google.com

As a synthetic intermediate, this compound is valued for its ability to undergo further derivatization at the acetal positions. A key application is in the synthesis of carotenoids, where it serves as a C4 building block. google.comgoogle.comgoogleapis.com In these synthetic routes, this compound is condensed with vinyl ethers, such as methyl propenyl ether, in the presence of a Lewis acid catalyst. This reaction extends the carbon chain by forming a new carbon-carbon bond and eliminating methanol, ultimately leading to larger polyene structures like the C10-dialdehyde, a crucial precursor for carotenoids. google.comgoogleapis.com

Intramolecular transacetalization reactions are also a powerful tool in organic synthesis for constructing complex cyclic and polycyclic ether systems. mdpi.com While specific examples starting from this compound are uncommon, the principle involves a molecule containing both an acetal and a hydroxyl group. Under acidic conditions, the hydroxyl group can intramolecularly displace one of the alkoxy groups of the acetal to form a new cyclic acetal or ketal. mdpi.com

Table 2: Derivatization Reactions of this compound

| Reactant(s) | Catalyst/Conditions | Product Type | Application | Reference(s) |

| 2,5-Dimethoxydihydrofuran, Methanol | Solid Acid Catalyst (e.g., Ion-exchange resin) | Acyclic Bis-acetal | Synthesis of title compound | google.com |

| This compound, Propenyl ether | Lewis Acid | C10-Dialdehyde Precursor | Carotenoid Synthesis | google.comgoogleapis.com |

| This compound, Alkyl Vinyl Ethers | Acidic Ionic Liquid ([emim][HSO₄]) | Higher Order Polyene Acetals | Synthesis of C20-Carotene and Crocetin Esters | researchgate.net |

This table highlights key derivatization reactions involving this compound, either as a product of transacetalization or as a starting material for carbon-chain extension.

Applications of 1,1,4,4 Tetramethoxy 2 Butene in Advanced Organic and Materials Synthesis

1,1,4,4-Tetramethoxy-2-butene as a Versatile Building Block for Complex Organic Molecules

The fundamental utility of this compound in organic synthesis lies in its ability to generate the bifunctional butenedialdehyde in situ. This reactive dialdehyde (B1249045), featuring a conjugated carbon-carbon double bond, is primed for a variety of transformations, including nucleophilic additions and cycloadditions, making it an excellent starting point for constructing intricate molecular architectures.

While direct, multi-step total syntheses of natural products commencing with this compound are not extensively documented in dedicated studies, its role as a precursor to reactive C4 synthons is critical. The generation of butenedialdehyde from this acetal (B89532) provides a pathway for constructing core structures found in various natural products. nih.govrsc.org The high reactivity of butenedialdehyde is evidenced by its formation as a metabolite of furan (B31954) and its subsequent reaction with biological macromolecules. acs.org For instance, cis-2-butene-1,4-dial, generated from the oxidation of 2'-deoxyribose in DNA, readily reacts with nucleophilic sites in biomolecules. acs.org

This inherent reactivity is harnessed in synthetic chemistry. The dialdehyde's structure is a key component for building complexity. A notable example of building complex molecules from a related precursor is the condensation reaction of 2,5-dimethoxytetrahydrofuran (B146720) (a cyclic acetal precursor to succinaldehyde) with p-substituted phenols, which yields complex 1,1,4,4-tetrakis(2-hydroxyphenyl)butane type compounds in good yields. researchgate.net This demonstrates how a masked dicarbonyl compound can be used to construct elaborate, multi-component molecular frameworks relevant to designing natural product analogs and other functional molecules. The butenedialdehyde derived from this compound offers similar potential for creating unsaturated backbones in complex structures.

The generation of butenedialdehyde from this compound provides a powerful tool for the synthesis of both carbocyclic and heterocyclic ring systems. rsc.orgorganic-chemistry.org The 1,4-dicarbonyl moiety is a classic precursor for forming five- and six-membered heterocycles through condensation with dinucleophiles.

A well-documented example of this reactivity is the reaction of cis- and trans-2-butene-1,4-dial with 2'-deoxycytidine (B1670253) at neutral pH. acs.org This reaction proceeds efficiently to form stable, complex oxadiazabicyclooctaimine adducts, highlighting the facility with which butenedialdehyde constructs heterocyclic frameworks under mild conditions. acs.org This type of reaction, where a dicarbonyl compound reacts with a molecule containing two nucleophilic centers, is a cornerstone of heterocyclic synthesis. rsc.orgnih.gov

Furthermore, the conjugated diene system within butenedialdehyde makes it a suitable component for cycloaddition reactions, a powerful class of reactions for ring formation. libretexts.orgmsu.edu The dienol ether condensation of butenedialdehyde diacetal with an enol ether is a key step in the synthesis of longer-chain dialdehydes, such as 2,7-dimethyl-octa-2,4,6-trienedialdehyde, demonstrating its utility in building larger carbocyclic systems. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₆O₄ |

| Molecular Weight | 176.21 g/mol |

| Boiling Point | 183 °C |

| Density | 0.99 g/cm³ at 20 °C |

| Flash Point | 57 °C |

| Vapor Pressure | 1.7 hPa at 20 °C |

| CAS Number | 102-52-3 (for the related propane (B168953) analog) |

Data sourced from publicly available chemical databases for the structurally similar malondialdehyde bis(dimethyl acetal) to provide representative values. sigmaaldrich.com

Role of this compound in Polymer Chemistry and Macromolecular Science

In polymer science, this compound serves as a latent difunctional agent, capable of acting as both a monomer precursor and a cross-linking agent upon activation.

The hydrolysis of this compound yields butenedialdehyde, a difunctional monomer that can participate in step-growth polymerization reactions. google.com For example, it can undergo polycondensation with difunctional amines (diamines) to form polyimines (also known as poly-Schiff bases) or with difunctional alcohols (diols) to create polyacetals. researchgate.net The incorporation of the conjugated double bond from the butenedialdehyde unit into the polymer backbone can impart specific properties, such as rigidity and potential for further functionalization.

Patents describe the utility of acetal-containing monomers in forming polymers through various techniques, including emulsion polymerization. google.com These monomers can be copolymerized with other ethylenically unsaturated monomers like acrylates or vinyl acetate (B1210297) to produce functional polymers where the acetal group remains available for later reactions. google.com

The ability to generate a dialdehyde makes this compound an effective latent cross-linking agent. ebeammachine.comwikipedia.org Cross-linking is a process that connects polymer chains, forming a three-dimensional network that enhances mechanical strength, thermal stability, and chemical resistance. ebeammachine.comspecialchem.com Dialdehydes like glutaraldehyde (B144438) and, by extension, butenedialdehyde are known to be effective cross-linkers for polymers containing nucleophilic functional groups, such as the amine groups in proteins or the hydroxyl groups in polyvinyl alcohol.

This compound can be blended into a polymer formulation in its stable acetal form. The cross-linking reaction is initiated only upon the addition of an acid catalyst and water, which hydrolyzes the acetals to release the reactive aldehyde groups. whiterose.ac.uk These aldehydes then react with the polymer chains to form covalent bonds, resulting in a cured, cross-linked material. This controlled, triggerable cross-linking is valuable in applications like coatings, adhesives, and nonwoven binders, where the curing process needs to occur at a specific time. google.com A patent for reactive cationic resins for papermaking explicitly lists trans-2-butene dialdehyde as a suitable dialdehyde for reacting with and modifying copolymers. google.com

This compound in the Development of Functional Materials and Nanostructures

The unique chemical structure of this compound and its reactive dialdehyde derivative enables their use in creating advanced functional materials and modifying nanostructures.

The incorporation of the butenedialdehyde unit into polymer backbones is a strategy for developing functional materials. The conjugated system of the monomer can be exploited to create conjugated polymers, which are known for their interesting electronic and optical properties. Furthermore, the synthesis of complex polyphenolic compounds, such as 1,1,4,4-tetrakis(2-hydroxyphenyl)butane derivatives, from related precursors opens pathways to new antioxidant materials, specialized resins, or ligands for creating metal-organic frameworks (MOFs). researchgate.net

On the nanoscale, the reactivity of butenedialdehyde has been shown to be effective in the functionalization of biomaterials. As a known metabolite of furan, cis-2-butene-1,4-dial is capable of forming covalent adducts with DNA, effectively modifying its structure. acs.orge-bookshelf.dedokumen.pub This reaction demonstrates its ability to alter biological nanostructures, a principle that can be applied in fields like biotechnology and toxicology. The ability to form stable, complex heterocyclic adducts with nucleosides showcases its potential for creating specifically functionalized biomaterials. acs.org

Table 2: Summary of Synthetic Applications

| Application Area | Precursor | Reactive Species | Resulting System/Product |

| Complex Molecule Synthesis | This compound | trans-2-Butene-1,4-dial | Core structures for natural product analogs; Polyphenolic compounds researchgate.net |

| Heterocycle Synthesis | This compound | trans-2-Butene-1,4-dial | Oxadiazabicyclooctaimines, Pyrroles, Pyridazines acs.org |

| Monomer Production | This compound | trans-2-Butene-1,4-dial | Polyimines, Polyacetals google.comresearchgate.net |

| Polymer Cross-Linking | This compound | trans-2-Butene-1,4-dial | Cross-linked polymers (e.g., PVA, proteins) for coatings, adhesives google.comgoogle.com |

| Functional Materials | This compound | trans-2-Butene-1,4-dial | Conjugated polymers; Modified DNA nanostructures acs.orge-bookshelf.de |

Catalytic Applications and Ligand Synthesis Involving this compound Derivatives

The primary catalytic relevance of the this compound structure lies in its role as a potential precursor to C2-symmetric 1,4-difunctionalized butene derivatives, which are essential building blocks for some of the most successful chiral ligands in asymmetric catalysis. The strategic placement of functional groups on the four-carbon backbone allows for the creation of a chiral environment around a metal center, enabling high levels of stereocontrol in chemical reactions.

A paramount example of a ligand family derived from this structural backbone is the DIOP family of diphosphine ligands. DIOP, or (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), was a landmark C2-symmetric diphosphine ligand that significantly advanced the field of asymmetric catalysis. wikipedia.org Its synthesis starts from tartaric acid, a readily available chiral precursor that shares the 2,3-dihydroxy-1,4-difunctionalized butane (B89635) skeleton. wikipedia.orgsigmaaldrich.com

The rhodium complexes of DIOP and its derivatives have been extensively used in the asymmetric hydrogenation of prochiral olefins, ketones, and imines. wikipedia.org The success of DIOP spurred the development of numerous analogues, where modifications to the phosphine (B1218219) substituents or the diol backbone were made to optimize reactivity and enantioselectivity for specific substrates. wikipedia.org

Research Findings in Asymmetric Hydrogenation

The pioneering work by Kagan and Dang demonstrated the efficacy of Rhodium-DIOP complexes in the asymmetric hydrogenation of various alkenes, achieving notable optical yields. sigmaaldrich.comscispace.com These findings were instrumental in establishing the viability of homogeneous asymmetric catalysis for producing enantiomerically enriched compounds.

For instance, the asymmetric hydrogenation of α-acetamidocinnamic acid derivatives, precursors to important amino acids, has been a benchmark reaction for testing the efficacy of chiral phosphine ligands. With a Rh/DIOP catalytic system, significant enantiomeric excesses (e.e.) have been achieved, demonstrating the ligand's ability to create a highly selective catalytic environment. researchgate.netiupac.org

The table below summarizes representative results from early studies on the rhodium-catalyzed asymmetric hydrogenation using DIOP, showcasing its performance with different substrates.

| Substrate | Product | Enantiomeric Excess (e.e.) | Catalyst System | Conditions |

|---|---|---|---|---|

| (Z)-α-Acetamidocinnamic acid | N-acetyl-phenylalanine | 72% | [Rh(DIOP)]+ | Ethanol/Benzene, H2 (1 atm) |

| Methyl (Z)-α-acetamidocinnamate | N-acetyl-phenylalanine methyl ester | 81% | [Rh(DIOP)]+ | Ethanol, H2 (1 atm) |

| Atropic acid | Hydratropic acid | 7% | [Rh(DIOP)]+ | Benzene/Ethanol, H2 (1 atm) |

| Methyl itaconate | Methylsuccinic acid methyl ester | 60% | [Rh(DIOP)]+ | Methanol (B129727), H2 (1 atm) |

Applications in Hydroformylation

Beyond hydrogenation, DIOP and its derivatives have been applied in other asymmetric transformations, such as hydroformylation. Asymmetric hydroformylation is a crucial industrial process for the synthesis of chiral aldehydes. DIOP was the first chiral ligand to be used in platinum-tin catalyzed hydroformylation, and its rhodium complexes have also been studied. wikipedia.org The regioselectivity and enantioselectivity of these reactions are influenced by factors such as solvent polarity and the pressures of carbon monoxide and hydrogen. wikipedia.org Derivatives of DIOP, such as DBP-DIOP, have shown improved performance in the hydroformylation of substrates like styrene (B11656) and butenes. wikipedia.org

The following table outlines the application of DIOP-derived ligands in the rhodium-catalyzed hydroformylation of styrene.

| Ligand | Conversion (%) | Regioselectivity (branched/linear) | Enantiomeric Excess (e.e.) | Conditions |

|---|---|---|---|---|

| DIOP | High | Favorable for branched | Low to Moderate (~25%) | Benzene, 50 °C, 80 bar H2/CO |

| DBP-DIOP | High | Improved | Moderate (~37%) | Benzene, 50 °C, 80 bar H2/CO |

Advanced Spectroscopic and Mechanistic Elucidation of 1,1,4,4 Tetramethoxy 2 Butene and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Studies of 1,1,4,4-Tetramethoxy-2-butene

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques are critical for unambiguous assignment of all proton and carbon signals, confirming connectivity, and establishing stereochemistry.

Two-dimensional NMR experiments are essential for mapping the complex spin systems within this compound. sdsu.edu These techniques spread the NMR information across two frequency axes, resolving overlapping signals and revealing through-bond and through-space correlations. libretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). libretexts.org For this compound, a COSY spectrum would display a critical cross-peak between the olefinic protons (H2/H3) and the adjacent methine protons (H1/H4), confirming the C1-C2 and C3-C4 connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbon atoms. sdsu.edu An HSQC spectrum would show correlations between H1/H4 and C1/C4, H2/H3 and C2/C3, and the methoxy (B1213986) protons (-OCH₃) with the methoxy carbons, allowing for the definitive assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key HMBC correlations for this molecule would include those from the methoxy protons to the C1 and C4 carbons, and from the olefinic protons (H2/H3) to the terminal methine carbons (C1/C4).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects through-space correlations between protons that are in close proximity, which is crucial for determining stereochemistry. libretexts.org For this compound, a NOESY experiment can distinguish between the E (trans) and Z (cis) isomers. In the Z isomer, a cross-peak would be expected between the olefinic protons (H2/H3) and the methine protons (H1/H4), whereas this correlation would be absent or very weak in the E isomer.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of similar structural motifs.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| C1, C4 | ~4.5-4.7 | ~100-105 | HSQC: H1/C1, H4/C4COSY: H1/H2, H4/H3HMBC: H1/C2, H4/C3, OCH₃/C1, OCH₃/C4 |

| C2, C3 | ~5.6-5.8 | ~128-132 | HSQC: H2/C2, H3/C3COSY: H2/H1, H3/H4HMBC: H2/C1, H2/C4, H3/C1, H3/C4 |

Dynamic NMR (DNMR) spectroscopy is a powerful method for investigating molecular motions that occur on the NMR timescale, allowing for the determination of energy barriers for processes like bond rotation. unibas.it For this compound, the primary conformational flexibility arises from rotation around the C1-C2 and C3-C4 single bonds.

At room temperature, this rotation is typically fast, resulting in time-averaged NMR signals. However, by lowering the temperature, this rotation can be slowed. If the rate of rotation becomes slow enough, distinct signals for different stable conformers (rotamers) may be observed. As the temperature is increased, these separate signals will broaden and eventually coalesce into a single averaged peak. unibas.it

By analyzing the changes in the NMR lineshape over a range of temperatures, it is possible to calculate the rate constants for the rotational process. Using the Eyring equation, these rate constants can then be used to determine the free energy of activation (ΔG‡) for the rotational barrier. unibas.it This provides valuable thermodynamic data on the conformational stability and flexibility of the molecule. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Monitoring of this compound

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. slideshare.net For this compound, electron impact (EI) ionization would likely lead to a weak or absent molecular ion peak (M⁺) due to the energetic instability of the initial ion. chemguide.co.uk The fragmentation is dominated by pathways that lead to the formation of stable carbocations.

The primary fragmentation pathways for ethers and acetals involve cleavage of bonds alpha to the oxygen atom. libretexts.orglibretexts.org A characteristic fragmentation for this compound would be the loss of a methoxy radical (•OCH₃) to form a stable oxonium ion.

Key Fragmentation Steps:

Alpha-Cleavage: The initial molecular ion [C₈H₁₆O₄]⁺• can undergo cleavage of a C-C bond adjacent to an acetal (B89532) group.

Loss of Methoxy Radical: A prominent fragmentation pathway is the loss of a methoxy group (•OCH₃, 31 Da) to yield a fragment ion at m/z [M-31]⁺.

Formation of Acylium Ions: Further fragmentation can lead to the formation of various smaller charged species.

The table below details the plausible mass-to-charge ratios (m/z) and corresponding ionic fragments for this compound.

Predicted Mass Spectrometry Fragments for this compound (EI-MS)

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 175 | [M - CH₃]⁺ | Loss of a methyl radical |

| 159 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 129 | [M - CH(OCH₃)₂]⁺ | Cleavage of the C1-C2 bond |

| 75 | [CH(OCH₃)₂]⁺ | Alpha-cleavage at the C1-C2 or C3-C4 bond |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Transformations of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to vibrations that cause a change in the molecular dipole moment. spectroscopyonline.com For this compound, the most prominent feature in the IR spectrum would be the strong C-O stretching vibrations of the acetal groups. spectroscopyonline.com The asymmetric C-O-C stretch is typically a very intense band found in the 1200-1050 cm⁻¹ region. spectroscopyonline.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is sensitive to vibrations that cause a change in the polarizability of the molecule. For molecules with a center of symmetry, certain vibrations can be Raman-active but IR-inactive, and vice versa (the rule of mutual exclusion). The C=C stretching vibration of the central double bond in the trans isomer of this compound would be expected to produce a strong signal in the Raman spectrum (around 1670 cm⁻¹) but a weak signal in the IR spectrum due to its symmetry.

The following table lists the expected characteristic vibrational frequencies for this compound.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | 2950-2850 | Medium-Strong | Medium |

| C-H Stretch (sp²) | 3020-3080 | Medium | Medium |

| C=C Stretch | ~1670 | Weak-Medium | Strong |

| C-O-C Asymmetric Stretch | 1150-1070 | Strong | Weak |

X-ray Crystallography for Solid-State Structural Determination of this compound and Its Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide unambiguous information on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Stereochemistry: Absolute confirmation of the E or Z configuration of the double bond.

Conformation: The preferred conformation of the molecule as it exists in the crystal lattice.

Intermolecular Interactions: Details of how the molecules pack together in the crystal, including any hydrogen bonding or van der Waals interactions.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.5 |

| Volume (ų) | 980 |

| Z (molecules/unit cell) | 4 |

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives and Enantioselective Transformations of this compound

This compound is an achiral molecule. However, it is a prochiral substrate, meaning it can be converted into a chiral product in a single synthetic step. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for studying these chiral derivatives.

These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. They are invaluable in the context of enantioselective synthesis, which aims to produce one enantiomer of a chiral product in excess over the other. wikipedia.org

For example, an enantioselective reaction, such as an asymmetric dihydroxylation of the double bond in this compound using a chiral catalyst, would yield a chiral product. youtube.com CD or ORD spectroscopy could then be used to:

Confirm Chirality: An optically active product will exhibit a CD spectrum and optical rotation, confirming the success of the asymmetric synthesis.

Determine Enantiomeric Excess (ee): The magnitude of the CD signal or the specific rotation is often proportional to the enantiomeric excess of the sample.

Assign Absolute Configuration: By comparing the experimental CD spectrum to that of known compounds or to theoretical calculations, the absolute configuration (R/S) of the newly formed stereocenters can often be determined.

The application of chiroptical methods is therefore crucial for advancing the use of this compound as a precursor in modern asymmetric synthesis.

Theoretical and Computational Chemistry Studies on 1,1,4,4 Tetramethoxy 2 Butene

Quantum Chemical Calculations of Electronic Structure, Stability, and Energetics of 1,1,4,4-Tetramethoxy-2-butene

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide valuable insights into its electronic structure, stability, and energetics.

The stability of this compound is influenced by several factors, including the substitution pattern on the 2-butene (B3427860) backbone. The presence of four methoxy (B1213986) groups significantly impacts the electronic distribution and steric interactions within the molecule. Generally, more substituted alkenes are more stable, and the stability of this compound would follow this trend.

The molecule can exist as cis and trans isomers with respect to the C2-C3 double bond. The relative stability of these isomers is determined by steric hindrance between the bulky 1,1-dimethoxyethyl groups. Typically, the trans isomer is more stable than the cis isomer due to reduced steric strain. libretexts.org For instance, in 2-butene, the trans isomer is more stable than the cis isomer by approximately 2.8 kJ/mol. libretexts.org An energy diagram illustrating this difference for the parent 2-butene is shown below. A similar trend would be expected for this compound, likely with a more pronounced energy difference due to the larger substituents.

Table 1: Comparison of Heats of Hydrogenation for 2-Butene Isomers

| Isomer | ΔH°hydrog (kJ/mol) | Relative Stability |

|---|---|---|

| cis-2-Butene | -119 | Less Stable |

| trans-2-Butene | -115 | More Stable |

Data adapted from heats of hydrogenation of alkenes. libretexts.org

Furthermore, the strength of the bonds within the molecule can be estimated through calculations of bond dissociation energies (BDEs). While specific BDEs for this compound are not available, data from analogous compounds like 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) can provide a comparative perspective on the relative strengths of C-C, C-H, and C-O bonds. In a DFT study on cis-CF₃CH=CHCF₃, the C-C single bond was found to have the lowest BDE, suggesting it as a potential site for initial dissociation in thermal decomposition. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States for Transformations Involving this compound

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest is its hydrolysis, as it is an acetal (B89532). The hydrolysis of acetals and ketals is typically acid-catalyzed and proceeds through a multi-step mechanism. researchgate.netyoutube.com

The generally accepted mechanism for acetal hydrolysis involves the following steps:

Protonation of one of the ether oxygens.

Cleavage of the carbon-oxygen bond to form an alcohol and a resonance-stabilized oxocarbenium ion.

Nucleophilic attack of water on the oxocarbenium ion.

Deprotonation to yield a hemiacetal and regenerate the acid catalyst.

Further protonation and elimination to release the second alcohol and form the corresponding ketone or aldehyde.

Computational studies on the hydrolysis of various acetals have shown that the formation of the oxocarbenium ion is often the rate-determining step. researchgate.net The transition state for this step is characterized by a significant positive charge developing at the central carbon atom. researchgate.net The stability of this transition state, and thus the rate of hydrolysis, is influenced by the electronic effects of the substituents. The methoxy groups in this compound, being electron-donating, would be expected to stabilize the oxocarbenium ion intermediate.

Molecular modeling studies on the hydrolysis of glycosides, which are cyclic acetals, suggest that the transition state geometry is close to that of the oxocarbenium ion, indicating a late transition state. cdnsciencepub.com This implies that the factors stabilizing the carbocation intermediate will also stabilize the transition state leading to it.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects on this compound

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of this compound and the influence of the solvent on its structure and dynamics. The flexibility of the molecule arises from the rotation around the C-C and C-O single bonds.

The study of solvation effects is crucial for understanding the reactivity of this compound in solution. MD simulations can be used to model the solvation shell around the molecule and to calculate the free energy of solvation. youtube.com The arrangement of solvent molecules around the solute can significantly affect its reactivity, for example, by stabilizing transition states or by hindering the approach of reactants. The interaction between the solute and solvent molecules can be analyzed through radial distribution functions and the calculation of interaction energies.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) for Analogues of this compound (in non-biological contexts)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the activities or properties of chemical compounds based on their molecular structures. nih.govnih.gov In a non-biological context, QSPR models could be developed for analogues of this compound to predict various physicochemical properties.

For a series of polyether compounds, QSPR models could be established to predict properties such as boiling point, viscosity, and solvent miscibility. These models are built by finding a mathematical relationship between a set of molecular descriptors and the property of interest. researchgate.net Molecular descriptors can be derived from the chemical structure and can represent constitutional, topological, geometrical, and electronic features of the molecules.

The development of a robust QSPR model involves several steps:

Selection of a dataset of compounds with known properties.

Calculation of a large number of molecular descriptors for each compound.

Selection of the most relevant descriptors using statistical methods.

Generation of a mathematical model (e.g., multiple linear regression, partial least squares).

Validation of the model to assess its predictive power.

While no specific QSPR studies on analogues of this compound are reported, the general methodology is widely applicable to various classes of chemical compounds. researchgate.net

Ab Initio and DFT Approaches for Catalyst Design Principles Based on this compound Reactivity

Ab initio and Density Functional Theory (DFT) methods can be instrumental in designing catalysts for reactions involving this compound. For instance, in the context of its acid-catalyzed hydrolysis, computational methods can be used to screen potential acid catalysts and to understand the mechanism of catalysis at a molecular level.

DFT calculations can be employed to study the interaction of this compound with different acid catalysts, both Brønsted and Lewis acids. The calculations can provide information on the binding energy of the catalyst to the substrate and on the activation energy for the catalyzed reaction. This information can be used to identify catalysts that are both highly active and selective.

For example, in the design of solid acid catalysts for acetal hydrolysis, DFT can be used to model the active sites of the catalyst and to study the adsorption of the reactant molecules. mdpi.com The computational results can help in understanding the relationship between the structure of the active site and its catalytic activity, thereby guiding the synthesis of more efficient catalysts. Furthermore, computational approaches can be used to investigate the role of the catalyst in stabilizing the transition state of the reaction, which is a key principle in catalyst design.

Derivatives and Analogues of 1,1,4,4 Tetramethoxy 2 Butene: Synthesis and Structure Reactivity Correlations

Synthesis of Substituted 1,1,4,4-Tetramethoxy-2-butene Analogues

The synthesis of substituted analogues of this compound can be approached by modifying the foundational synthesis of the parent compound or by derivatizing the butene backbone post-synthesis. The primary route to the parent compound involves the electrochemical oxidation of furan (B31954) in methanol (B129727), which yields 2,5-dimethoxy-2,5-dihydrofuran (B146672), followed by an acid-catalyzed rearrangement and reaction with additional methanol. google.com

Strategies for synthesizing substituted analogues can be extrapolated from this process:

From Substituted Furans: The most direct method involves using a substituted furan as the starting material. For instance, 2-alkyl or 2-arylfurans can undergo a similar sequence of electrochemical oxidation and acid-catalyzed methanolysis to yield 2-substituted-1,1,4,4-tetramethoxy-2-butene derivatives. The position and nature of the substituent on the furan ring will dictate the final substitution pattern on the butene chain.

Alkylation of Precursors: Another potential route involves the alkylation of isobutane (B21531) with butene streams, which is a key process for producing highly branched isoparaffins. nih.govbohrium.comresearchgate.net While this industrial process aims for different products, the underlying principles of C-C bond formation involving butene could be adapted. For instance, a precursor like a 1,4-dihydropyridine (B1200194) could be used as an alkyl radical source for the late-stage C-H alkylation of a suitable butene derivative. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions on precursors offer a powerful method for introducing aryl substituents. While direct arylation of this compound is not widely documented, related strategies, such as the Catellani reaction involving palladium and norbornene, provide a template for the regioselective functionalization of arenes that could potentially be applied to precursors. nih.gov

The choice of synthetic strategy depends on the desired substituent and its position. The table below illustrates potential substituted analogues and their corresponding precursors.

Table 1: Potential Synthetic Routes to Substituted this compound Analogues

| Target Compound | Potential Precursor | Synthetic Approach |

|---|---|---|

| 2-Methyl-1,1,4,4-tetramethoxy-2-butene | 2-Methylfuran | Electrochemical oxidation followed by acid-catalyzed methanolysis |

| 2-Phenyl-1,1,4,4-tetramethoxy-2-butene | 2-Phenylfuran | Electrochemical oxidation followed by acid-catalyzed methanolysis |

Reactivity of Alkyl-, Aryl-, and Heteroatom-Substituted this compound Derivatives

The reactivity of substituted this compound derivatives is primarily governed by two key structural features: the acid-labile acetal (B89532) groups and the central carbon-carbon double bond.

Acetal Hydrolysis: The tetramethoxy groups are acetals, which are stable under neutral and basic conditions but are readily hydrolyzed under acidic conditions to reveal aldehyde functionalities. This unmasking transforms the molecule into a substituted butene-1,4-dial, a highly reactive species poised for subsequent transformations such as intramolecular cyclizations or intermolecular reactions.

Reactivity of the Double Bond: The central double bond can participate in a variety of addition and cycloaddition reactions. The nature of the substituent(s) on the double bond significantly modulates its electronic properties and steric accessibility, thereby influencing the reaction rate and selectivity.

Alkyl Substituents: Electron-donating alkyl groups increase the electron density of the double bond. In the context of a Diels-Alder reaction, where the butene derivative could act as the dienophile, these groups would generally decrease its reactivity toward electron-rich dienes but increase its reactivity in inverse-electron-demand Diels-Alder reactions. masterorganicchemistry.com

Aryl Substituents: Aryl groups can influence reactivity through both electronic and steric effects. An electron-donating aryl group (e.g., p-methoxyphenyl) would enrich the double bond, while an electron-withdrawing group (e.g., p-nitrophenyl) would make it more electron-deficient. nih.gov This allows for fine-tuning the dienophilic character of the molecule.

Heteroatom Substituents: Heteroatoms such as oxygen, nitrogen, or sulfur directly attached to the butene backbone can profoundly alter reactivity. nih.gov For example, an oxygen substituent (alkoxy group) would act as an electron-donating group, enhancing the reactivity of the double bond as a diene component in normal-demand Diels-Alder reactions.

The following table summarizes the predicted influence of different substituent types on the reactivity of the C=C double bond in a standard Diels-Alder [4+2] cycloaddition, where the butene derivative acts as the dienophile.

Table 2: Predicted Influence of Substituents on Dienophile Reactivity in Diels-Alder Reactions

| Substituent Type | Electronic Effect | Predicted Effect on Reaction Rate with an Electron-Rich Diene |

|---|---|---|

| Alkyl (e.g., -CH₃) | Electron-donating | Decrease |

| Aryl (e.g., -C₆H₅) | Weakly electron-withdrawing (inductive), can be donating/withdrawing (resonance) | Minor effect, depends on aryl substitution |

| Electron-withdrawing group on Aryl (e.g., -C₆H₄NO₂) | Electron-withdrawing | Increase |

| Electron-donating group on Aryl (e.g., -C₆H₄OCH₃) | Electron-donating | Decrease |

Halogenated this compound Derivatives and Their Synthetic Utility

The introduction of halogen atoms (F, Cl, Br, I) onto the butene framework creates highly valuable synthetic intermediates. researchgate.net The synthesis of such compounds could potentially be achieved through the halogenation of the double bond followed by elimination, or by starting from halogenated precursors. For example, methods for preparing halogenated acetals of related aldehydes are known. google.com

The synthetic utility of these halogenated derivatives is significant:

Cross-Coupling Reactions: Halogenated olefins are prime substrates for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of alkyl, aryl, and alkynyl groups at specific positions, providing access to a vast range of complex substituted analogues that would be difficult to synthesize otherwise.

Precursors to Organometallics: Bromo- or iodo-substituted derivatives can be converted into organolithium or Grignard reagents via halogen-metal exchange. These nucleophilic reagents can then be reacted with various electrophiles to form new carbon-carbon bonds.

Cyclization Precursors: The presence of a halogen can facilitate cyclization reactions. For example, an intramolecular Heck reaction could be employed to construct cyclic or polycyclic systems.

The specific reactivity and utility depend on the identity of the halogen and its position on the butene skeleton.

Table 3: Synthetic Applications of Hypothetical Halogenated this compound Derivatives

| Derivative | Potential Synthetic Application | Example Reaction |

|---|---|---|

| 2-Bromo-1,1,4,4-tetramethoxy-2-butene | Introduction of an aryl group | Suzuki coupling with an arylboronic acid |

| 2-Iodo-1,1,4,4-tetramethoxy-2-butene | Formation of a C-C bond with an aldehyde | Halogen-metal exchange followed by addition to an electrophile |

Chiral Derivatives of this compound and Their Application in Asymmetric Synthesis

Asymmetric synthesis aims to produce enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. nih.gov Chiral, non-racemic derivatives of this compound can serve as valuable building blocks (chiral synthons) in this endeavor.

Methods for generating chirality in these systems include:

Use of Chiral Auxiliaries: One common strategy is to replace the methanol used in the synthesis with a chiral, enantiomerically pure alcohol (a chiral auxiliary), such as (R)- or (S)-2-butanol or menthol. sigmaaldrich.comnih.gov This would result in the formation of diastereomeric acetals. These diastereomers, having different physical properties, could potentially be separated by chromatography or crystallization. Subsequent cleavage of the chiral auxiliary would release the enantiomerically enriched product.

Asymmetric Reactions: An asymmetric transformation could be performed on a prochiral precursor. For example, an asymmetric hydrogenation or epoxidation of a related unsaturated precursor could establish one or more stereocenters, which are then carried through to the final tetramethoxybutene structure.

Kinetic Resolution: A racemic mixture of a substituted derivative could be subjected to a reaction with a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing the other to be recovered in an enriched form.

These chiral derivatives have significant potential applications:

Asymmetric Diels-Alder Reactions: A chiral center within the dienophile can influence the facial selectivity of a cycloaddition reaction, leading to the formation of a specific enantiomer of the cyclic product. scispace.com A chiral this compound derivative can act as a "chiral aldehyde" equivalent in such transformations. nih.gov

Synthesis of Natural Products: Many biologically active natural products are chiral. Enantiomerically pure butene derivatives can serve as key fragments for the total synthesis of these complex molecules, ensuring the correct stereochemistry in the final target. researchgate.net

Table 4: Approaches to Asymmetric Synthesis Using this compound Analogues

| Approach | Description | Key Feature |

|---|---|---|

| Chiral Auxiliary | Reaction of the precursor with a chiral alcohol to form separable diastereomeric acetals. | The auxiliary directs subsequent stereoselective reactions and is later removed. |

| Chiral Synthon | The chiral derivative is incorporated as a building block into a larger molecule. | The stereocenters of the derivative are transferred to the final product. |

Future Research Directions and Emerging Opportunities for 1,1,4,4 Tetramethoxy 2 Butene

Development of Novel and Sustainable Synthetic Routes to 1,1,4,4-Tetramethoxy-2-butene and its Structurally Diverse Analogues

The historical synthesis of this compound involved the reaction of furan (B31954) with bromine in methanol (B129727). google.com This process, however, presents significant disadvantages, including the need for cryogenic temperatures (-30 to -50 °C), the use of hazardous and corrosive bromine, and the generation of large quantities of salt waste from the neutralization of hydrogen bromide. google.com

Future research is geared towards developing more sustainable and economically viable synthetic routes. A significant advancement has been the development of a process starting from 2,5-dimethoxydihydrofuran and methanol in the presence of solid acid catalysts. google.com This method avoids the use of bromine and can be operated continuously, representing a greener alternative. google.com

Further research in this area could focus on:

Catalyst Development: Investigating novel solid acid catalysts, such as modified zeolites, mixed metal oxides, and functionalized sheet silicates (e.g., montmorillonite), to improve yield, selectivity, and catalyst longevity. google.comnankai.edu.cn

Expanding Substrate Scope: Adapting these catalytic systems for the synthesis of structurally diverse analogues of this compound by using different alcohols or substituted furan derivatives as starting materials.

Biocatalysis: Exploring enzymatic routes for the synthesis, which could offer high selectivity under mild reaction conditions, further enhancing the sustainability of the process.

| Parameter | Traditional Bromine-Based Synthesis | Modern Catalytic Synthesis |

| Starting Materials | Furan, Bromine, Methanol | 2,5-Dimethoxydihydrofuran, Methanol |

| Key Reagent | Bromine | Solid Acid Catalyst (e.g., Ion Exchanger) |

| Temperature | -30 to -50 °C | -10 to 100 °C |

| Byproducts | Equimolar Hydrogen Bromide (leading to salt waste) | Water |

| Safety Concerns | High (corrosive, hazardous bromine) | Low to Moderate |

| Process Type | Batch | Batch or Continuous |

| Sustainability | Low (harsh conditions, waste generation) | High (recyclable catalyst, less waste) |

This table provides a comparative overview of the traditional versus modern synthetic routes for this compound, based on data from patent literature. google.com

Exploration of Untapped Reactivity Patterns and Undiscovered Transformations of this compound

The known reactivity of this compound largely centers on its use as a precursor to butenedialdehyde, a key step in carotenoid synthesis. google.com The carbon-carbon double bond and the four methoxy (B1213986) groups, however, offer a rich playground for chemical transformations that remain largely unexplored.

Future research should aim to uncover and harness this untapped reactivity:

Advanced Olefin Metathesis: Employing this compound in cross-metathesis reactions with other olefins to synthesize novel, complex molecules. This could provide direct routes to functionalized di-acetals.

Cycloaddition Reactions: Investigating its participation in [4+2] (Diels-Alder) and [2+2] cycloadditions to construct complex cyclic and polycyclic architectures. The electron-donating nature of the methoxy groups could influence the stereoselectivity of these reactions.

Asymmetric Transformations: Developing enantioselective reactions targeting the double bond, such as asymmetric epoxidation, dihydroxylation, or hydrogenation, to produce chiral building blocks for the pharmaceutical and fine chemical industries.

Polymerization: Exploring the potential of this compound as a monomer in polymerization reactions to create novel polymers with unique properties conferred by the acetal (B89532) functionalities, which could be later hydrolyzed to yield reactive poly-aldehydes.

Advanced Applications in Diversified Fields of Fine Chemical Synthesis, Materials Science, and Catalysis

While its role in carotenoid synthesis is well-established, the unique structure of this compound makes it a candidate for applications in other specialized fields.

Emerging opportunities include:

Fine Chemical Synthesis: Using it as a versatile C4 building block for the synthesis of complex natural products, pharmaceuticals, and agrochemicals beyond carotenoids. Its masked aldehyde functionalities allow for selective transformations at other parts of a molecule before being revealed.

Materials Science: Serving as a precursor for functional materials. For instance, hydrolysis of the acetal groups could yield highly reactive poly-aldehydic materials useful as cross-linking agents for polymers like polyvinyl alcohol or as platforms for creating conductive polymers through condensation reactions.

Catalysis: Designing and synthesizing novel ligands for transition metal catalysis. The oxygen atoms of the methoxy groups could act as coordination sites, and the butene backbone could be modified to create chiral environments for asymmetric catalysis.

| Potential Field | Emerging Application | Required Transformation |

| Fine Chemicals | Chiral Building Blocks | Asymmetric Dihydroxylation/Epoxidation |

| Materials Science | Polymer Cross-linkers | Hydrolysis to Butenedialdehyde |

| Materials Science | Functional Polymers | Ring-Opening Metathesis Polymerization (ROMP) |

| Catalysis | Chiral Ligand Synthesis | Functionalization of the butene backbone |

Integration of this compound in Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound from 2,5-dimethoxydihydrofuran is particularly well-suited for continuous flow processing. google.com The use of a solid, fixed-bed catalyst allows for a continuous stream of reactants to be converted into products, offering significant advantages over traditional batch processing. google.commdpi.com

Future research should focus on optimizing and expanding the use of flow chemistry:

Multi-step Telescoped Synthesis: Designing integrated flow systems where the synthesis of this compound is directly coupled with subsequent reaction steps (e.g., hydrolysis and Wittig reaction for carotenoid synthesis) without isolating intermediates. flinders.edu.au This would dramatically increase efficiency and reduce waste.

Process Automation: Implementing automated control and optimization systems using in-line analytical techniques (e.g., IR, NMR) to monitor reaction progress in real-time. This would ensure consistent product quality and allow for rapid optimization of reaction conditions.

Microreactor Technology: Utilizing microreactors to enhance heat and mass transfer, improve safety for potentially hazardous subsequent reactions, and enable precise control over reaction parameters, leading to higher yields and selectivities. flinders.edu.au

| Feature | Batch Process | Continuous Flow Process |

| Mode of Operation | Sequential steps in a single vessel | Continuous stream through a reactor |

| Catalyst Handling | Suspension, requires filtration | Fixed-bed, easy separation |

| Heat Transfer | Limited by surface area | Excellent, high surface-to-volume ratio |

| Scalability | Difficult, requires larger vessels | Easier, by running the process for longer |

| Safety | Higher risk with large reactant volumes | Inherently safer with small reaction volumes |

| Automation | Complex | Readily integrated |

This table compares batch and continuous flow processes for the synthesis of this compound. google.commdpi.comflinders.edu.au

Green Chemistry Principles and Sustainable Practices in the Production and Utilization of this compound

Applying green chemistry principles to the entire lifecycle of this compound is crucial for future sustainable chemical manufacturing. mdpi.com The shift from the bromine-based route to a catalytic process is a major step in this direction. google.com

Future efforts should encompass:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Renewable Feedstocks: Investigating the production of the furan precursor from biomass-derived sources, which would significantly improve the environmental footprint of the entire synthesis chain.

Energy Efficiency: Optimizing reaction conditions in both synthesis and subsequent applications to reduce energy consumption. Continuous flow processes often allow for better energy integration and control. mdpi.com

Catalyst Recycling: Focusing on the development of highly stable and reusable heterogeneous catalysts to minimize catalyst leaching and waste. google.comnankai.edu.cn The ability to regenerate inorganic catalysts by burning off residues is a key advantage. google.com

Solvent Selection: While methanol is a key reactant, minimizing its excess use and ensuring efficient recycling is important. Exploring greener solvent alternatives for downstream processing and purification steps is also a valuable research direction. unibo.it

By pursuing these research avenues, the scientific community can enhance the utility of this compound, transforming it from a specialized intermediate into a versatile platform chemical for a new generation of sustainable products and processes.

Q & A

Q. What are the optimal synthetic methodologies for preparing 1,1,4,4-Tetramethoxy-2-butene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves acetalization reactions using Lewis acids like BF3·OEt2 as catalysts. For example, in analogous tetramethoxy compound syntheses, reactions are conducted in 1,2-dichloroethane at 80°C for 8 hours, followed by phase separation using NH4Cl . Key optimization parameters include:

- Catalyst loading : Excess BF3·OEt2 can lead to side reactions.

- Solvent choice : Polar aprotic solvents enhance reaction rates.

- Temperature control : Gradual heating minimizes decomposition. Post-synthesis purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical to isolate the trans-isomer (CAS# 6068-62-8) .

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

Methodological Answer: Structural validation requires a combination of techniques:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm methoxy group positions (δ ~3.2–3.5 ppm for OCH3) and trans-configuration (JH-H coupling constants >12 Hz for vicinal protons) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (C8H16O4, m/z 176.21) .

- X-ray crystallography : For definitive stereochemical assignment, though crystallinity challenges may require derivatization.

Advanced Research Questions

Q. What are the mechanistic pathways for the reactivity of this compound in acid-catalyzed transformations, and how do Lewis acids influence regioselectivity?

Methodological Answer: Under acidic conditions, the compound undergoes hydrolysis to form fumaraldehyde intermediates. BF3·OEt2 facilitates acetal cleavage via a two-step process:

- Coordination of BF3 to methoxy oxygen, weakening C-O bonds.

- Nucleophilic attack by water or alcohols at the β-carbon, leading to trans-addition products . Regioselectivity is controlled by steric hindrance from methoxy groups and electronic effects. Computational studies (DFT) are recommended to map transition states and validate experimental outcomes.

Q. How can contradictions in reported spectral data for tetramethoxy compounds be resolved, particularly in distinguishing structural isomers?

Methodological Answer: Discrepancies often arise from misassignment of trans/cis isomers or incomplete spectral resolution. Strategies include:

- 2D NMR (COSY, NOESY) : To identify through-space correlations and confirm stereochemistry.

- Isotopic labeling : Introduce <sup>13</sup>C or <sup>2</sup>H at methoxy groups to track cleavage patterns during MS/MS fragmentation.

- Cross-referencing synthetic protocols : Compare with rigorously characterized analogs, such as 2,3,4,4-Tetramethoxy-2-cyclobuten-1-one (CAS# 67543-98-0), to validate spectral benchmarks .

Q. What experimental approaches can elucidate the stability of this compound under pyrolytic or oxidative conditions?

Methodological Answer: Stability studies should employ:

- Thermogravimetric analysis (TGA) : To determine decomposition thresholds (e.g., >150°C).

- Pyrolysis-GC/MS : Monitor volatile degradation products (e.g., butene derivatives) and quantify ratios like N(butene)/N(parent compound) using ionization cross-section corrections (e.g., 11.74 Å<sup>2</sup> for butene vs. 12.40 Å<sup>2</sup> for alcohols) .

- Oxidative coupling assays : Test reactivity with oxidants (e.g., FeCl3) to assess susceptibility to radical-mediated pathways, as seen in tetramethoxy-terphenyl transformations .

Key Research Recommendations

- Synthetic Chemistry : Explore asymmetric catalysis using chiral Lewis acids to access enantiopure derivatives, inspired by regioselective methodologies for tetraphenyl-butanediols .